molecular formula C20H16N2O4 B2500870 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid CAS No. 2305255-51-8

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2500870
CAS No.: 2305255-51-8
M. Wt: 348.358
InChI Key: XYAXICYTNADRQB-UHFFFAOYSA-N
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Description

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a fluorene moiety attached to a pyrrole ring via a methoxycarbonylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group of the pyrrole ring using a fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like pyridinium p-toluenesulfonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorene moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Leu-OH: An amino acid derivative used in peptide synthesis.

    Fmoc-Lys(BOC)(ME)-OH:

Uniqueness

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a fluorene moiety with a pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(24)18-9-12(10-21-18)22-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,21H,11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAXICYTNADRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CNC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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